1-[2-((4-Bromophenyl){[(cyclopropylcarbonyl)oxy]imino}methyl)cyclopropyl]-4-chlorobenzene
Description
1-[2-((4-Bromophenyl){[(cyclopropylcarbonyl)oxy]imino}methyl)cyclopropyl]-4-chlorobenzene is a halogenated aromatic compound featuring a cyclopropane core substituted with a 4-chlorophenyl group and a 4-bromophenyl moiety linked via an imino-oxygen ester bridge.
Properties
IUPAC Name |
[(Z)-[(4-bromophenyl)-[2-(4-chlorophenyl)cyclopropyl]methylidene]amino] cyclopropanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrClNO2/c21-15-7-3-13(4-8-15)19(23-25-20(24)14-1-2-14)18-11-17(18)12-5-9-16(22)10-6-12/h3-10,14,17-18H,1-2,11H2/b23-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQSPHMBCFUQNJ-FCDQGJHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)ON=C(C2CC2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)O/N=C(/C2CC2C3=CC=C(C=C3)Cl)\C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-((4-Bromophenyl){[(cyclopropylcarbonyl)oxy]imino}methyl)cyclopropyl]-4-chlorobenzene typically involves multi-step organic reactions. One common approach is the reaction of 4-bromophenylacetic acid with cyclopropylcarbonyl chloride under controlled conditions to form the iminoester intermediate, followed by a subsequent reaction with 4-chlorobenzene to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. Advanced purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen atoms.
Substitution: Substitution reactions can occur at the bromine or chlorine positions on the benzene rings, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydrocarbons or alcohols.
Substitution: Formation of iodobenzene or aniline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biomolecules.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism by which 1-[2-((4-Bromophenyl){[(cyclopropylcarbonyl)oxy]imino}methyl)cyclopropyl]-4-chlorobenzene exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Halogen Variation : The target compound and its analogs (e.g., bromopropylate, chloropropylate) differ in halogen placement (Br vs. Cl), influencing electron-withdrawing effects and lipophilicity. Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems compared to chlorine .
- Ester Group: The cyclopropylcarbonyloxy group in the target compound contrasts with the 4-fluorobenzoate in CAS 338415-62-6 and the isopropyl esters in bromopropylate/chloropropylate.
Physicochemical Properties
Analysis :
- The 4-fluorobenzoate group in CAS 338415-62-6 increases polarity slightly compared to the cyclopropylcarbonyloxy group, which may reduce membrane permeability .
Metabolic and Environmental Profiles
- Environmental Impact : The target compound’s cyclopropylcarbonyloxy group may prolong soil half-life relative to bromopropylate, raising concerns about bioaccumulation.
Biological Activity
1-[2-((4-Bromophenyl){[(cyclopropylcarbonyl)oxy]imino}methyl)cyclopropyl]-4-chlorobenzene, also known by its CAS number 338415-60-4, is a complex organic compound with potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on diverse research findings.
- Molecular Formula : CHBrClNO
- Molecular Weight : 418.71 g/mol
- Boiling Point : Approximately 504.9 °C (predicted)
- Density : 1.54 g/cm³ (predicted)
Synthesis
The synthesis of this compound typically involves the reaction of cyclopropylcarbonyl chloride with hydroxylamine to form an oxime intermediate, which is subsequently reacted with a bromophenyl derivative. The synthesis can be optimized for yield and purity using solvents like dichloromethane or ethanol, often in the presence of catalysts such as pyridine or triethylamine.
The biological activity of this compound is primarily attributed to its unique functional groups:
- Oxime Moiety : This group allows for hydrogen bonding and interactions with nucleophiles, potentially modulating enzyme activity.
- Cyclopropylcarbonyl Group : Provides steric hindrance which may influence binding affinity and specificity towards biological targets.
Pharmacological Studies
Research indicates that compounds with similar structures exhibit various pharmacological activities, including:
- Antitumor Activity : Some studies suggest that derivatives of this compound may inhibit tumor growth by interfering with cell cycle progression.
- Antimicrobial Properties : Related compounds have shown efficacy against bacterial strains, suggesting potential applications in treating infections.
The precise biological effects of this compound are still under investigation, but preliminary studies indicate promising results in modulating biological pathways.
Case Studies
-
Anticancer Activity :
- A study conducted on similar oxime derivatives demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism was linked to the induction of apoptosis in cancer cells via caspase activation.
-
Antimicrobial Testing :
- In vitro tests against various bacterial strains revealed that compounds with a similar structure exhibited bactericidal effects, particularly against Gram-positive bacteria.
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Weight | 418.71 g/mol | Varies (e.g., 400-450 g/mol) |
| Antitumor Activity | Promising in vitro results | Proven efficacy in several studies |
| Antimicrobial Activity | Preliminary evidence suggests effectiveness | Established activity in multiple strains |
| Mechanism of Action | Modulates enzyme activity via oxime interactions | Similar mechanisms observed |
Q & A
Q. What methodologies are recommended for synthesizing 1-[2-((4-Bromophenyl){[(cyclopropylcarbonyl)oxy]imino}methyl)cyclopropyl]-4-chlorobenzene?
The synthesis typically involves multi-step reactions, including cyclopropane ring formation and imine functionalization. A common approach is the reaction of 4-bromophenyl-substituted cyclopropane precursors with cyclopropylcarbonyl chloride derivatives under basic conditions (e.g., potassium carbonate in DMF at 60–80°C). Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .
Q. How should researchers characterize the structural integrity of this compound?
Key analytical techniques include:
Q. What safety protocols are essential for handling this compound in laboratory settings?
Critical precautions include:
- Use of nitrogen-purged environments to avoid moisture-sensitive degradation.
- Personal protective equipment (PPE): nitrile gloves, chemical-resistant lab coats, and fume hoods.
- Storage in amber glass vials under inert gas (argon) at –20°C to prevent hydrolysis of the imine group .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcome of the cyclopropane ring?
The cyclopropane ring’s stereochemistry is highly sensitive to reaction temperature and solvent polarity. For example:
Q. What analytical strategies resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR signals (e.g., imine proton shifts) often arise from tautomerism or solvent effects. Solutions include:
- Variable-temperature NMR to detect dynamic equilibria.
- Deuterated solvent screening (e.g., DMSO-d6 vs. CDCl3) to assess hydrogen bonding interactions.
- Cross-validation with IR spectroscopy (C=N stretch at 1630–1670 cm⁻¹) .
Q. How can researchers evaluate the compound’s environmental persistence and ecotoxicity?
Adopt the INCHEMBIOL framework ( ):
- Phase 1: Measure logP (octanol-water partition coefficient) to assess bioaccumulation potential.
- Phase 2: Conduct Daphnia magna acute toxicity assays (EC₅₀ determination).
- Phase 3: Model abiotic degradation pathways using HPLC-MS to identify hydrolytic/byproduct profiles under simulated environmental conditions (pH 4–9) .
Q. What experimental designs are optimal for studying its biological activity in drug discovery?
- In vitro assays: Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization.
- In silico docking: Utilize AutoDock Vina to predict binding affinities to cyclopropane-sensitive enzymes.
- Metabolic stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
Data Contradictions and Mitigation
Q. How can conflicting reports about the compound’s thermal stability be reconciled?
Divergent thermal degradation profiles (e.g., TGA data showing decomposition at 150°C vs. 180°C) may stem from impurities or polymorphic forms. Mitigation steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
